6alpha-Hydroxycholestanol(d7)
Overview
Description
6alpha-Hydroxycholestanol(d7) is a deuterated derivative of 6alpha-Hydroxycholestanol, a sterol lipid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The systematic name for this compound is cholestan-3β,6α-diol(d7) . It is commonly used as an isotopically labeled standard in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 6alpha-Hydroxycholestanol(d7) would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of specialized equipment and reagents to ensure the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroxycholestanol(d7) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 3β and 6α can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different sterol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can result in the formation of cholestan-3-one,6-one derivatives .
Scientific Research Applications
6alpha-Hydroxycholestanol(d7) has several scientific research applications, including:
Chemistry: Used as an isotopically labeled standard in mass spectrometry for the quantification of sterol lipids.
Biology: Studied for its role in cellular processes and metabolic pathways involving sterol lipids.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6alpha-Hydroxycholestanol(d7) involves its interaction with specific molecular targets and pathways in the body. As a sterol lipid, it can influence cellular membrane structure and function, as well as participate in signaling pathways related to cholesterol metabolism . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6alpha-Hydroxycholestanol: The non-deuterated form of the compound.
Cholestan-3β,6α-diol: Another sterol lipid with similar structural features.
Uniqueness
The uniqueness of 6alpha-Hydroxycholestanol(d7) lies in its deuterated nature, which makes it an ideal isotopically labeled standard for scientific research. This allows for more accurate and precise measurements in analytical techniques like mass spectrometry .
Properties
IUPAC Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1/i1D3,2D3,17D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWTYEQRXYIMND-DNWVLYPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198405 | |
Record name | (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246302-83-9 | |
Record name | (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246302-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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